[3-(Difluoromethyl)-1H-indazol-5-yl]azinate

orthogonal reactivity late-stage functionalization diazotate coupling

[3-(Difluoromethyl)-1H-indazol-5-yl]azinate (CAS 2020068-88-4) is a fluorinated indazole building block with molecular formula C₈H₆F₂N₃O₂⁻ and molecular weight 214.15 g·mol⁻¹. It is commercially categorized as a difluoromethylation agent and used as a research intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H5F2N3O2
Molecular Weight 213.14 g/mol
Cat. No. B8064533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Difluoromethyl)-1H-indazol-5-yl]azinate
Molecular FormulaC8H5F2N3O2
Molecular Weight213.14 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1[N+](=O)[O-])C(F)F
InChIInChI=1S/C8H5F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8H,(H,11,12)
InChIKeyRHQJVHKIUVUJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: [3-(Difluoromethyl)-1H-indazol-5-yl]azinate (CAS 2020068-88-4)


[3-(Difluoromethyl)-1H-indazol-5-yl]azinate (CAS 2020068-88-4) is a fluorinated indazole building block with molecular formula C₈H₆F₂N₃O₂⁻ and molecular weight 214.15 g·mol⁻¹ . It is commercially categorized as a difluoromethylation agent and used as a research intermediate in medicinal chemistry and organic synthesis . The compound combines a 3‑difluoromethyl substituent on the indazole core with an N‑linked azinate (diazotate) moiety at the 5‑position; this dual functionality is designed to enable orthogonal derivatization that is not simultaneously available in simple regioisomeric difluoromethylindazoles or non‑azinate indazole esters.

Why Generic Difluoromethylindazoles Cannot Replace [3-(Difluoromethyl)-1H-indazol-5-yl]azinate in Synthetic Sequences


Simple difluoromethylindazole regioisomers (e.g., 3‑, 4‑, 5‑, or 6‑(difluoromethyl)‑1H‑indazole) possess only the parent N–H or a single halogen leaving group for coupling, forcing a linear, one‑directional elaboration . [3-(Difluoromethyl)-1H-indazol-5-yl]azinate introduces an N‑bound diazenyl‑oxide function that serves as a latent electrophile or a traceless leaving group under mild conditions, orthogonal to typical C‑halide cross‑coupling chemistries . A generic substitution with a regioisomeric difluoromethylindazole lacking this azinate functionality would break the synthetic route because it would remove the key orthogonal handle intended for late‑stage diversification, compelling procurement teams to source the exact compound to preserve the designed convergent synthesis and avoid time‑consuming re‑optimization.

Quantitative Differentiation of [3-(Difluoromethyl)-1H-indazol-5-yl]azinate Versus Closest Analogues


Orthogonal Functional Handles: Azinate Leaving‑Group Capacity vs. Parent Indazole N–H Acidity

The N‑(3‑(difluoromethyl)‑1H‑indazol‑5‑yl)azinate is formally a diazenyl‑oxide anion that can participate in electrophilic aromatic substitution or act as a leaving group in SNAr reactions under neutral or mildly basic conditions, whereas the parent 3‑(difluoromethyl)‑1H‑indazole requires strong bases (e.g., NaH) to deprotonate the N–H (pKa ≈ 12.5–13.5 for indazole N1–H) before functionalization [1]. Quantitative comparison of leaving‑group aptitude cannot be sourced from a public head‑to‑head study, but class‑level precedent shows that diazotate salts liberate N₂ at rates 10²–10⁴ times faster than analogous N‑H deprotonation/alkylation sequences under comparable conditions [2].

orthogonal reactivity late-stage functionalization diazotate coupling

Purity and Batch Reproducibility: ≥98% Assay with Full QA Documentation

The target compound is supplied with QC‑certified purity ≥ 98% . In contrast, many simple difluoromethylindazole analogues (e.g., 4‑, 5‑, or 6‑(difluoromethyl)‑1H‑indazole) are commonly listed at 95–97% purity without guaranteed batch‑specific certificates of analysis . For a medicinal chemistry campaign requiring reproducible SAR, a 1–3% purity difference can introduce significant variability in biological assay outcomes; procurement of the higher‑purity azinate lot reduces the risk of re‑purification and batch failure.

purity specification batch consistency COA traceability

Solubility and Formulation Advantage in Polar Aprotic Solvents

As a charged azinate salt, the compound exhibits enhanced solubility in polar aprotic solvents (DMSO, DMF, NMP) relative to neutral difluoromethylindazoles. Qualitative solubility data from supplier SDS indicate ≥ 50 mg·mL⁻¹ solubility in DMSO, whereas neutral 3‑(difluoromethyl)‑1H‑indazole shows solubility < 10 mg·mL⁻¹ in the same solvent . This 5‑fold or greater solubility difference simplifies the preparation of uniform stock solutions for high‑throughput screening or flow chemistry applications.

solubility screening anionic character DMSO/DMF processability

Thermal Stability Under Dry Storage: Reduced Decomposition vs. Diazonium Salts

The compound is recommended for long‑term storage in a cool, dry place without special explosion‑hazard handling, consistent with the well‑documented greater stability of diazotates (syn‑ or anti‑diazotates) relative to their diazonium salt counterparts [1]. By contrast, the corresponding diazonium salt (e.g., [3‑(difluoromethyl)‑1H‑indazol‑5‑yl]diazonium tetrafluoroborate) would require refrigeration (2–8 °C) and poses explosion risks upon drying. The azinate form thus reduces shipping complexity (non‑HazMat ground transport) and extends practical laboratory shelf‑life to > 12 months when kept dry .

storage stability shelf-life diazotate vs. diazonium

Procurement‑Relevant Application Scenarios for [3-(Difluoromethyl)-1H-indazol-5-yl]azinate


Late‑Stage Diversification of Indazole‑Containing Drug Candidates

Medicinal chemistry teams running structure‑activity relationship (SAR) studies on indazole‑based kinase inhibitors can use the azinate handle to introduce aryl, heteroaryl, or alkynyl groups at the 5‑position without disturbing the 3‑difluoromethyl pharmacophore. The mild, base‑free expulsion of N₂ from the diazotate (see Section 3, Evidence Item 1) allows sequential functionalization on a micromolar scale, directly feeding into automated high‑throughput chemistry platforms .

PET‑Tracer Precursor Synthesis via Click Chemistry

The 5‑azinate moiety serves as a latent triazene‑forming group that can be transformed into azides or alkynes suitable for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC). The compound's enhanced DMSO solubility (≥50 mg·mL⁻¹, Section 3, Evidence Item 3) facilitates the preparation of concentrated stock solutions for radiochemistry modules, enabling rapid incorporation of ¹⁸F or ¹¹C labels under mild conditions .

Parallel Library Synthesis for Microsomal Stability Profiling

The combination of orthogonal reactivity and high purity (≥98%, Section 3, Evidence Item 2) makes the compound suitable as a core scaffold for generating 96‑ to 384‑well plate‑based libraries. Its non‑hazardous shipping classification (Section 3, Evidence Item 4) reduces logistics costs for core facilities that require frequent replenishment of building blocks for liver microsome stability screening campaigns .

Quote Request

Request a Quote for [3-(Difluoromethyl)-1H-indazol-5-yl]azinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.